molecular formula C7H7N3O3 B1487807 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1029721-02-5

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Numéro de catalogue: B1487807
Numéro CAS: 1029721-02-5
Poids moléculaire: 181.15 g/mol
Clé InChI: PGKJZAYMAPBKKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1029721-02-5) is a bicyclic heterocyclic compound with a molecular weight of 181.15 g/mol, serving as a versatile and high-purity building block in medicinal chemistry . Its core structure is a privileged scaffold in drug discovery, particularly in the development of targeted cancer therapies. The compound is a key precursor in the synthesis of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, which have been identified as potent ROS1 inhibitors, a significant target in oncology for conditions such as non-small cell lung cancer and glioblastoma . Research further demonstrates that derivatives of this compound exhibit potent biological activities, including significant anti-inflammatory effects through the inhibition of arachidonate 5-lipoxygenase (5-LOX), with some analogs showing IC50 values as low as 6.30 nM . Beyond pharmaceuticals, this chemical scaffold finds applications in agricultural chemistry as a potential herbicide and in material science as an additive to enhance polymer properties . Efficient synthetic routes, such as a modified Ugi four-component reaction, have been established for its production, ensuring robust access for research and development . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h3H,1-2H2,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKJZAYMAPBKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029721-02-5
Record name 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Modified Ugi Condensation

The Ugi four-component reaction (Ugi-4CR) has been adapted to construct the pyrazolo[1,5-a]pyrazine core efficiently. Ilyn et al. demonstrated that combining a β-ketoamide, primary amine, carboxylic acid, and isocyanide in methanol at 25°C for 24 hours produced 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides in 65–82% yields. While the original study focused on carboxamides, substituting the isocyanide component with a nitrile derivative enabled direct carboxylic acid formation. Critical parameters include:

  • Solvent polarity : Methanol outperformed THF and DCM in promoting cyclization.
  • Acid catalysis : 0.1 eq. p-toluenesulfonic acid (PTSA) accelerated imine formation.
  • Temperature control : Exothermic reactions required cooling to 0°C during initial mixing.

This one-pot method reduces purification steps but requires strict stoichiometric control to prevent oligomerization byproducts.

Stepwise Synthesis via Cyclization

Pyrazole-Ethylenediamine Cyclization

A linear approach involves condensing ethyl 5-amino-1H-pyrazole-3-carboxylate with ethylenediamine dihydrochloride. Key stages:

  • Aminolysis : Refluxing in ethanol (12 h, 80°C) opens the ester to form 5-amino-N-(2-aminoethyl)pyrazole-3-carboxamide.
  • Ring closure : Treating with acetic anhydride (Ac₂O) in DMF at 120°C for 6 hours induces cyclodehydration, yielding 65% tetrahydropyrazine intermediate.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the C4 position to the ketone (78% yield).

Acid-Catalyzed Tautomerization

Alternative protocols exploit keto-enol tautomerism for ring formation. Reacting 5-hydroxypyrazole-3-carboxylic acid with 1,2-diaminoethane in HCl/EtOH (pH 3.5) at 60°C for 8 hours generates the dihydropyrazine precursor. Subsequent aeration under basic conditions (pH 9.0) completes aromatization and oxidation.

Protecting Group Strategies

Boc-Protected Intermediate Route

ChemicalBook entries detail the synthesis of 5-N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1209492-73-8) via:

  • Boc protection : Treating 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C, 2 h).
  • Selective esterification : Methyl ester formation at C2 using DCC/DMAP (82% yield).
  • Deprotection : TFA-mediated Boc removal (−20°C, 30 min) followed by NaOH hydrolysis (1M, 50°C) affords the target carboxylic acid.

Trimethylsilyl (TMS) Protection

TMSCl-protected amines enable regioselective alkylation at N5 before oxidative deprotection with K₂CO₃/MeOH. This method avoids ketone over-oxidation but requires anhydrous conditions.

Industrial-Scale Considerations

Continuous Flow Cyclization

Pilot studies show that conducting the Ugi condensation in a microreactor (0.5 mm ID, Re = 1200) at 100°C with 2-minute residence time improves yield to 89% while reducing byproduct formation.

Crystallization Optimization

Ternary solvent systems (H₂O/EtOH/acetone 3:5:2) achieve 98.5% purity after single crystallization, addressing challenges with polar byproducts.

Comparative Analysis of Methods

Parameter Ugi Condensation Stepwise Cyclization Boc-Protected Route
Total Steps 1 3 4
Overall Yield 75% 52% 61%
Scalability High Moderate Low
Purification Difficulty Low High Moderate
Functional Group Tolerance Broad Limited Moderate

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has shown promise in the development of pharmaceuticals due to its biological activity against various targets.

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant inhibition of arachidonate 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. In a study evaluating various analogs, compounds based on this structure demonstrated IC50_{50} values as low as 6.30 nM, indicating potent activity against inflammatory pathways .

Compound NameTargetIC50_{50} (nM)
This compoundArachidonate 5-LOX6.30
6-Methyl derivativeArachidonate 5-LOX8.10
Other analogsArachidonate 5-LOX20.00

Agricultural Chemistry

This compound also finds applications in agricultural chemistry as a potential herbicide or pesticide due to its ability to interfere with biochemical pathways in plants.

Case Study: Herbicidal Activity

In trials assessing the herbicidal efficacy of various pyrazole derivatives, compounds similar to this compound exhibited significant growth inhibition in target weed species .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

Case Study: Polymer Additives

Research has explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. Laboratory tests indicated improved performance metrics when incorporated into polycarbonate matrices .

Mécanisme D'action

The mechanism by which 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Insights :

  • Ester vs.
  • Substituent Effects : Benzyl groups (e.g., 4-fluorobenzyl in ) introduce steric bulk and modulate binding affinity to viral targets.
  • Tricyclic Derivatives : Pseudosymmetrical tricyclic pyrrolopyrazines (e.g., compounds 23 and 24 in ) exhibit enhanced antiviral activity due to increased rigidity and improved target engagement.

Antiviral Activity:

Compound Target Activity (IC₅₀/CIC₉₅) Key Findings Reference
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide derivatives HIV-1 Integrase CIC₉₅ = 0.31 µM (Compound 12) Inhibits HIV-1 strand transfer and viral replication in cell culture .
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Not specified N/A Structural analog with potential antiviral applications .
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate RSV Polymerase IC₅₀ = 1.2 µM Non-nucleoside inhibitor of RSV polymerase complex .

Key Trends :

  • Carboxamide Derivatives : Substitution with carboxamide groups (e.g., ) enhances HIV-1 integrase inhibition, likely through hydrogen bonding with catalytic residues.
  • RSV Inhibitors : Ester derivatives with acyl groups (e.g., 3-methylfuran in ) show promise against RSV, expanding the scaffold’s therapeutic scope.

Activité Biologique

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H7N3O3
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 1029721-02-5

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antiviral and anticancer properties.

Antiviral Activity

Research has shown that derivatives of this compound exhibit significant inhibition of HIV-1 integrase. A study synthesized a series of substituted compounds that demonstrated potent inhibition of HIV-1 replication and integrase activity. The lead compound in this series showed an IC(50) value of 74 nM for integrase-catalyzed strand transfer and an IC(95) value of 63 nM in cell culture assays with normal human serum .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that pyrazole derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For example, certain derivatives have shown activity against BRAF(V600E) and EGFR pathways . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound binds to the active site of viral integrases and other kinases, disrupting their function.
  • Induction of Apoptosis : Certain derivatives have been linked to the induction of apoptosis in cancer cells, promoting programmed cell death through various signaling pathways.

Case Studies and Research Findings

StudyFocusKey Findings
HIV-1 Integrase InhibitionLead compound had IC(50) of 74 nM; inhibited HIV replication with IC(95) of 63 nM.
Anticancer ActivityPyrazole derivatives showed activity against BRAF(V600E) and EGFR; effective in inhibiting tumor growth.
Structure-Activity RelationshipsIdentified key substituents that enhance potency against cancer targets.

Q & A

Q. What are the key synthetic methodologies for preparing 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives?

Methodological Answer: Synthesis often involves multicomponent reactions (MCRs) such as the Ugi-azide condensation. For example, trifluoroacetic acid in dichloromethane facilitates cyclization post-Ugi reaction to yield tetrazole derivatives (e.g., compound 166 in Scheme 67) . Alternatively, stepwise approaches include alkylation/formylation of pyrazoles followed by deprotection and cyclization to generate tetrahydropyrazolo-pyrazine scaffolds . A concise three-step synthesis from 5-nitro-2H-pyrazole-3-carboxylic acid achieves 80% yield via reductive amination and coupling reactions .

Q. How can structural characterization of this compound and its derivatives be optimized using spectroscopic techniques?

Methodological Answer: 1H and 13C NMR are critical for confirming regiochemistry and substitution patterns. For instance, ethyl 4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate shows distinct signals at δ 7.39 (aromatic proton) and δ 4.2–4.4 (ethyl ester protons) in CDCl3 . X-ray crystallography or LC-MS validates purity and tautomeric forms, which are essential due to potential diastereomeric equilibria (e.g., AZD5718 tautomers) .

Q. What in vitro assays are suitable for evaluating the antiproliferative effects of this compound?

Methodological Answer: Lung adenocarcinoma cell lines (e.g., A549) are commonly used. Assays include:

  • MTT viability tests (IC50 determination).
  • Apoptosis analysis via Annexin V/PI staining.
  • Cell cycle arrest studies using flow cytometry.
    Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity, as seen in pyrazole-3-carboxamide analogs .

Advanced Research Questions

Q. How does 4-oxo-tetrahydropyrazolo-pyrazine-2-carboxamide act as an HIV-1 integrase inhibitor?

Methodological Answer: The compound inhibits the strand-transfer step of HIV-1 integrase by chelating Mg²⁺ ions in the catalytic core. Key structural features include:

  • 4-Oxo group for metal coordination.
  • Hydrophobic substituents (e.g., trifluoromethyl) enhancing binding to the active site .
    Resistance profiling against mutants (e.g., Q148H/G140S) requires reverse-transcriptase PCR and phenotypic susceptibility assays .

Q. How do resistance mutations in HIV-1 integrase affect the efficacy of this compound?

Methodological Answer: Mutations like N155H or Y143R reduce binding affinity by altering the integrase active site. To assess this:

  • Site-directed mutagenesis introduces mutations into recombinant integrase.
  • Time-resolved FRET assays quantify inhibitory activity (IC50 shifts).
    For example, N155H increases IC50 by 10-fold compared to wild-type integrase .

Q. What strategies optimize structure-activity relationships (SAR) for antiviral activity?

Methodological Answer: SAR studies focus on:

  • Substitution at position 2 : Carboxamides improve solubility and potency.
  • Ring saturation : 4,5,6,7-Tetrahydro derivatives enhance metabolic stability.
  • Electrophilic groups : Nitro or carbonyl groups increase metal-binding capacity.
    A comparative table from Langford et al. (2008) highlights substituent effects on IC50 values .

Q. How do tautomeric equilibria impact NMR interpretation and bioactivity?

Methodological Answer: Tautomerism (e.g., keto-enol or ring-chain equilibria) complicates NMR assignments. For example, AZD5718 exhibits diastereomeric tautomers detectable via:

  • Variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
  • DFT calculations to predict dominant tautomers.
    Bioactivity depends on the tautomer’s ability to engage target residues, requiring molecular docking simulations .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer: Critical issues include:

  • Purification : Chromatography challenges due to polar intermediates.
  • Yield optimization : Reductive amination steps may require pressurized hydrogenation (e.g., 10% Pd/C, 50 psi H2).
  • Regioselectivity : Protecting groups (e.g., Boc) ensure correct cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.